molecular formula C14H6BrF2N5S B11475536 6-(5-Bromopyridin-3-yl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-Bromopyridin-3-yl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11475536
M. Wt: 394.20 g/mol
InChI Key: DRVXVQKMPPVJEJ-UHFFFAOYSA-N
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Description

3-BROMO-5-[3-(2,5-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE is a complex heterocyclic compound that features a unique combination of bromine, fluorine, triazole, thiadiazole, and pyridine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

The synthesis of 3-BROMO-5-[3-(2,5-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE involves multiple steps, typically starting with the preparation of the triazole and thiadiazole rings. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of bromine and fluorine atoms makes it susceptible to oxidation reactions under appropriate conditions.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts. Common reagents used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-BROMO-5-[3-(2,5-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, make it a valuable compound for biological studies.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and thiadiazole rings can form hydrogen bonds and other interactions with target proteins, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other triazole and thiadiazole derivatives, such as:

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines What sets 3-BROMO-5-[3-(2,5-DIFLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PYRIDINE apart is its unique combination of bromine and fluorine atoms, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C14H6BrF2N5S

Molecular Weight

394.20 g/mol

IUPAC Name

6-(5-bromopyridin-3-yl)-3-(2,5-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6BrF2N5S/c15-8-3-7(5-18-6-8)13-21-22-12(19-20-14(22)23-13)10-4-9(16)1-2-11(10)17/h1-6H

InChI Key

DRVXVQKMPPVJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=NN=C3N2N=C(S3)C4=CC(=CN=C4)Br)F

Origin of Product

United States

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